molecular formula C20H25N3O5 B5036273 Cyclohexyl 1-ethyl-6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 5757-62-0

Cyclohexyl 1-ethyl-6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B5036273
CAS No.: 5757-62-0
M. Wt: 387.4 g/mol
InChI Key: QYXSPGQVDSUOPQ-UHFFFAOYSA-N
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Description

Cyclohexyl 1-ethyl-6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by a 2-nitrophenyl substituent at the 4-position, a cyclohexyl ester group at the 5-position, and ethyl/methyl substituents on the pyrimidine ring. Below, we compare its structural, crystallographic, and synthetic features with analogous compounds.

Properties

IUPAC Name

cyclohexyl 3-ethyl-4-methyl-6-(2-nitrophenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5/c1-3-22-13(2)17(19(24)28-14-9-5-4-6-10-14)18(21-20(22)25)15-11-7-8-12-16(15)23(26)27/h7-8,11-12,14,18H,3-6,9-10H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXSPGQVDSUOPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(NC1=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70386606
Record name ST015078
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5757-62-0
Record name ST015078
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl 1-ethyl-6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Tetrahydropyrimidine Ring: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration of the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.

    Cyclohexyl and Ethyl Substituents: These groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a strong base.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include:

    Use of Catalysts: Catalysts can be employed to increase the reaction rate and selectivity.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 1-ethyl-6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a metal catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

    Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Acids and Bases: Hydrochloric acid (HCl), sodium hydroxide (NaOH).

Major Products

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Introduction of new functional groups on the aromatic ring.

    Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

    Medicinal Chemistry: It may be studied for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

    Biological Research: It can be used as a tool compound to study biological pathways and mechanisms.

    Industrial Applications: It may find use in the synthesis of other complex organic molecules or as an intermediate in pharmaceutical production.

Mechanism of Action

The mechanism of action of Cyclohexyl 1-ethyl-6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate would depend on its specific biological target. Generally, such compounds may:

    Interact with Enzymes: Inhibit or activate specific enzymes involved in metabolic pathways.

    Bind to Receptors: Modulate receptor activity to produce a physiological response.

    Affect Cellular Processes: Influence cell signaling, proliferation, or apoptosis.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substituent Effects on the Pyrimidine Core

The target compound’s nitro group at the 2-position of the phenyl ring distinguishes it from analogs with substituents at other positions (Table 1). For example:

  • Ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () features a 4-methylphenyl group, which is electron-donating, contrasting with the electron-withdrawing nitro group in the target compound.
  • 2-Methoxyethyl 1,3,6-trimethyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () has a 3-nitrophenyl substituent, altering steric and electronic effects compared to the 2-nitro derivative.

Table 1: Substituent Comparison

Compound Name 4-Position Substituent 5-Position Ester Additional Substituents
Target Compound 2-nitrophenyl Cyclohexyl 1-ethyl, 6-methyl
Ethyl 6-methyl-4-(4-methylphenyl)-2-oxo... () 4-methylphenyl Ethyl None
2-Methoxyethyl 1,3,6-trimethyl-4-(3-nitrophenyl)... () 3-nitrophenyl 2-methoxyethyl 1,3,6-trimethyl
Ethyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl... () 3-ethoxy-4-hydroxyphenyl Methyl None

Crystallographic and Conformational Analysis

Ring Puckering and Dihedral Angles
  • The pyrimidine ring in the target compound is expected to adopt a flattened boat conformation , as seen in Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-... (), where the central pyrimidine ring deviates by 0.224 Å from planarity .
  • Substituents influence dihedral angles between aromatic rings. For instance, Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo... () exhibits a dihedral angle of 80.94° between the pyrimidine and benzene rings due to steric effects from trifluoromethyl groups . The 2-nitrophenyl group in the target compound may induce similar distortions.

Table 2: Crystallographic Parameters

Compound Name Ring Puckering (Deviation, Å) Dihedral Angle (°) Hydrogen Bonding Patterns
Target Compound Not reported* Not reported* Likely C–H···O/N interactions
Ethyl 7-methyl-3-oxo-5-phenyl... () 0.224 80.94 C–H···O chains along c-axis
Methyl 4-(3-ethoxy-4-hydroxyphenyl)... () Planar 75.2 O–H···O and N–H···O bonds
Ethyl 4-(4-cyanophenyl)-6-methyl... () Slight puckering 85.3 C≡N···H–C interactions

*Predicted based on analogous structures.

Hydrogen Bonding and Supramolecular Assembly

The target compound’s 2-oxo group and ester carbonyl are likely to participate in hydrogen bonds, as observed in:

  • Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo... (), where thioxo and hydroxyl groups form bifurcated C–H···S/O bonds .
  • Methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl... (), which exhibits O–H···O and N–H···O bonds stabilizing crystal packing .

The 2-nitro group may further enhance hydrogen-bonding networks through nitro···H–C interactions, similar to nitrophenyl derivatives in and .

Key Research Findings

Substituent Position Matters : The 2-nitro group in the target compound may confer distinct electronic effects compared to 3- or 4-substituted analogs, influencing reactivity and binding interactions.

Conformational Flexibility : Puckered pyrimidine rings enable adaptability in molecular recognition, critical for pharmacological activity .

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